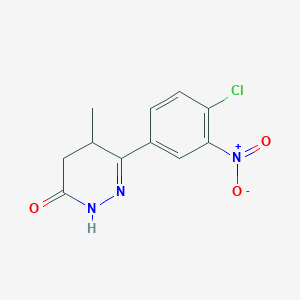![molecular formula C14H10N2O B177674 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-on CAS No. 16054-93-6](/img/structure/B177674.png)
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-on
Übersicht
Beschreibung
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a highly bioactive and multipurpose heterocyclic motif. It has applications in drugs, natural products, agrochemicals, material science, and organic synthesis . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Other methods for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones have been reported, including the use of commercially available 2-aminopyridines and β-oxo esters .Molecular Structure Analysis
The molecular structure of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been established using various techniques such as FT-IR, 1H and 13C NMR, and mass spectrometry . The molecular formula is C8H6N2O .Chemical Reactions Analysis
The chemical reactions involving 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one include C-3 chalcogenation (sulfenylation and selenylation) and Pd catalyzed direct arylation and alkenylation through C–H bond functionalization .Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-on, die zur besseren Übersicht in verschiedene Abschnitte gegliedert ist:
Chalcogenierung in der organischen Synthese
Die Verbindung wurde in der metallfreien C-3-Chalcogenierung zur Synthese von vielfältig orchestrierten 3-ArS/ArSe-Derivaten verwendet. Diese Reaktion ist bedeutsam aufgrund ihrer hohen Ausbeuten (bis zu 95 %), milden Reaktionsbedingungen und Skalierbarkeit auf Gramm-Niveau .
Kreuz-Dehydrierende Kupplung (CDC)
Kreuz-Dehydrierende Kupplung: (CDC) ist eine Methode, die komplexe organische Moleküle durch direkte Kupplung zweier C-H-Bindungen aus verschiedenen Substraten aufbaut. Die Verbindung dient als Substrat in CDC, das die Funktionalisierung von Chromophoren mit verschiedenen Substituenten ermöglicht, was für die effiziente Sensorentwicklung entscheidend ist .
Sulfenylierung und Selenylierung
Die Verbindung ist von zentraler Bedeutung für Sulfenylierungs- und Selenylierungsreaktionen, bei denen es sich um Arten der Chalcogenierung handelt, bei denen Schwefel- oder Selenatome in organische Moleküle eingeführt werden. Diese Reaktionen sind wertvoll für die Herstellung von Verbindungen mit potenzieller biologischer Aktivität oder Materialeigenschaften .
Elektro-Oxidative Reaktionen
In der elektro-oxidativen C3-Selenylierung fungiert this compound als Modellsubstrat. Dieser Prozess ist Teil einer umfassenderen Studie zur Optimierung der Reaktionsbedingungen für die Selenylierung, die für die Synthese von Organoselenverbindungen wichtig ist .
Wirkmechanismus
Target of Action
It is known that pyrido[1,2-a]pyrimidin-4-one derivatives are highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .
Mode of Action
It has been suggested that the compound can undergo metal-free c-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ars/arse derivatives . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .
Biochemical Pathways
It is known that the compound can undergo a radical mechanistic pathway for transformations .
Result of Action
It is known that the compound can be used to synthesize diversely orchestrated 3-ars/arse derivatives in high yields .
Zukünftige Richtungen
The future directions in the research of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its biological activities and potential applications in pharmaceuticals, agrochemicals, and material sciences . Additionally, the development of more efficient and practical methods for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent is an attractive and synthetically desirable direction .
Biochemische Analyse
Biochemical Properties
The compound 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . This reaction proceeds under mild conditions and highlights broad functional group tolerance .
Cellular Effects
It has been suggested that the compound exhibits versatile biological activities . These activities include CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .
Molecular Mechanism
The molecular mechanism of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is complex. Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations
Temporal Effects in Laboratory Settings
It is known that the compound is stable under mild reaction conditions .
Metabolic Pathways
It is known that the compound can be used to synthesize diversely orchestrated 3-ArS/ArSe derivatives
Eigenschaften
IUPAC Name |
2-phenylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKQBHALQXEEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303120 | |
| Record name | 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16054-93-6 | |
| Record name | 16054-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)
![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)


![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)



![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)
![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)